2,4-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with two methoxy groups at the 2 and 4 positions, and an amide linkage to a 1,3,4-thiadiazole ring substituted with a propyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution with a propyl group: The thiadiazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Coupling with 2,4-dimethoxybenzoic acid: The final step involves coupling the substituted thiadiazole with 2,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Thioethers or amines depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a propyl group.
2,4-Dimethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with an ethyl group instead of a propyl group.
2,4-Dimethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
The uniqueness of 2,4-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may provide distinct steric and electronic effects compared to other alkyl groups, potentially leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O3S/c1-4-5-12-16-17-14(21-12)15-13(18)10-7-6-9(19-2)8-11(10)20-3/h6-8H,4-5H2,1-3H3,(H,15,17,18) |
InChI Key |
PIXKYOVHVVRASI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.